1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
CAS No.: 2034602-98-5
Cat. No.: VC4296215
Molecular Formula: C13H14N4O2
Molecular Weight: 258.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034602-98-5 |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.281 |
| IUPAC Name | 1-methyl-2-oxo-N-(2-pyrimidin-5-ylethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H14N4O2/c1-17-6-2-3-11(13(17)19)12(18)16-5-4-10-7-14-9-15-8-10/h2-3,6-9H,4-5H2,1H3,(H,16,18) |
| Standard InChI Key | NWUDWGIPSAPEEI-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)NCCC2=CN=CN=C2 |
Introduction
The compound 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide represents a chemically significant molecule due to its structural features and potential biological activities. This compound belongs to the class of dihydropyridines, which are known for their applications in medicinal chemistry, particularly in cardiovascular and anticancer drug development.
This article explores the synthesis, structural properties, and potential biological implications of this compound based on the available data.
Structural Characteristics
Chemical Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
The compound features:
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A dihydropyridine core with a methyl group at position 1 and a keto group at position 2.
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A carboxamide functional group at position 3.
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A pyrimidinyl ethyl substituent attached to the nitrogen atom of the carboxamide group.
Key Functional Groups:
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Dihydropyridine Ring: Known for its role in calcium channel blocking activity.
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Pyrimidine Moiety: Frequently associated with DNA/RNA interactions and enzyme inhibition.
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Carboxamide Group: Enhances hydrogen bonding potential, contributing to bioactivity.
Synthesis Pathway
Although specific synthesis data for this compound is limited, dihydropyridine derivatives are often synthesized using the Hantzsch reaction, a multicomponent reaction involving:
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An aldehyde,
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A β-ketoester,
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Ammonia or an amine.
For similar compounds:
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Pyrimidinyl substituents are introduced through nucleophilic substitution or coupling reactions.
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Carboxamide groups are typically formed by reacting an amine with a carboxylic acid derivative.
Biological Significance
Compounds containing dihydropyridine and pyrimidine moieties exhibit diverse biological activities:
1. Cardiovascular Activity:
Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina.
2. Anticancer Potential:
Pyrimidine derivatives are frequently studied for their ability to inhibit enzymes like thymidylate synthase or kinases involved in cancer cell proliferation.
3. Antimicrobial Properties:
The combination of pyrimidine and carboxamide groups enhances interactions with microbial enzymes, potentially leading to antibacterial or antifungal activity.
Analytical Characterization
Key techniques used to characterize compounds like this include:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts of protons/carbon atoms in functional groups. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups via characteristic absorption bands (e.g., C=O stretch). |
| X-ray Crystallography | Determines precise molecular geometry and intermolecular interactions. |
Potential Applications
Based on its structure, 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide may be explored for:
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Drug Development: As a lead compound for designing antihypertensive or anticancer agents.
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Biochemical Studies: To investigate enzyme inhibition mechanisms.
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Material Science: Functionalized pyrimidines have been used in organic electronics and sensors.
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